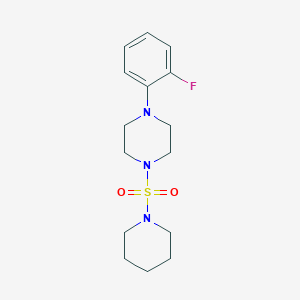
1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine is a useful research compound. Its molecular formula is C15H22FN3O2S and its molecular weight is 327.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonism
The compound 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine is structurally related to 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which have been developed and characterized as adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity towards the A2B adenosine receptors, making them potent compounds in adenosine receptor research. The most potent compounds within this series include derivatives with significant affinities, demonstrating their potential as pharmacological tools for the selective labeling and study of A2B receptors in both human and rodent models (Borrmann et al., 2009).
Antibacterial Activity
Derivatives structurally related to this compound have shown promising antibacterial activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and exhibited significant antibacterial activities against various pathogens, highlighting the compound's potential in the development of new antibacterial agents (Wu Qi, 2014).
Oxidative Metabolism in Antidepressants
The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to this compound, involves various cytochrome P450 enzymes. This process results in the formation of multiple metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, among others. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and pharmacodynamics, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound, such as 4-Phenyl-piperazine-1-sulfonamide, provides valuable information on the molecular configuration, intermolecular interactions, and potential binding sites of these molecules. Such structural analyses are crucial for the rational design of new drugs and the improvement of existing ones (Berredjem et al., 2010).
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-14-6-2-3-7-15(14)17-10-12-19(13-11-17)22(20,21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYLFHECMDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
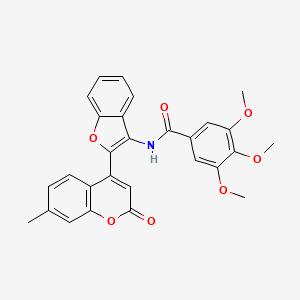
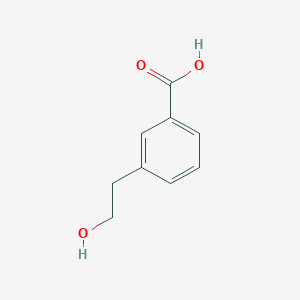
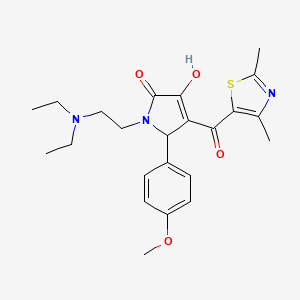
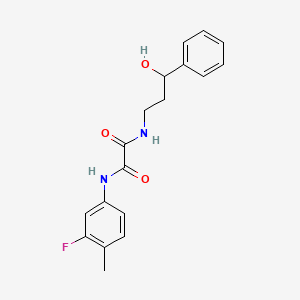
![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)
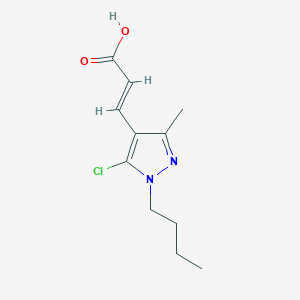
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)
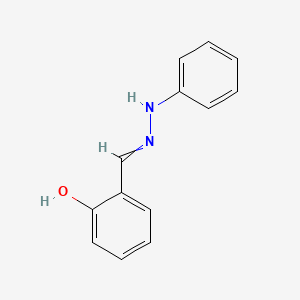
![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)
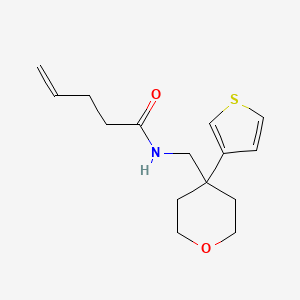
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)
